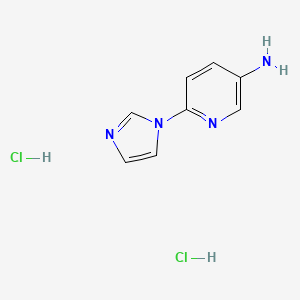

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

6-imidazol-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;;/h1-6H,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOZFMSAYZNLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminopyridine with imidazole under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . These reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common in monitoring the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazole-pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride is a chemical compound that features an imidazole ring linked to a pyridine structure; an amine group is attached to the third position of the pyridine ring. The molecular formula is C8H10Cl2N4. Due to its structural components, this compound is of interest in medicinal chemistry and pharmacology.

Potential Applications

This compound and its derivatives have a wide range of applications, including:

- Antimicrobial and Antibiofilm Activities Imidazole derivatives have demonstrated antimicrobial and antibiofilm activities.

- Antifungal and Antiviral Activities These compounds also exhibit antifungal and antiviral properties.

- Antioxidant and Anti-inflammatory Properties Imidazole derivatives have shown antioxidant and anti-inflammatory effects.

- Antidiabetic and Antiparasitic Activities These compounds have been reported to have antidiabetic and antiparasitic activities.

- Anthelmintic and Anticoagulant Activities Imidazole derivatives also possess anthelmintic and anticoagulant activities.

- Anticancer and Cytotoxic Activities These compounds have demonstrated anticancer and cytotoxic activities in research settings .

Use in Drug Design

The presence of the imidazole component enhances interaction with biological targets, making this compound a candidate for drug development and pharmacological research. Examples of drugs containing a 1,3-diazole ring include etonitazene (analgesic), enviroxime (antiviral), omeprazole and pantoprazole (antiulcer), and thiabendazole (antihelmintic).

Chemical Reactions

This compound can undergo nucleophilic substitutions and electrophilic additions because of its imidazole and amine functionalities. These reactions are important for creating derivatives with improved biological activities or altered pharmacokinetic properties.

Interaction Studies

Interaction studies have indicated that this compound can interact with biological targets, such as enzymes and receptors, which can result in biological activity modulation. Further research is needed to understand the detailed interaction mechanisms and affinities with various biological targets.

Anticancer Research

A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which includes “this compound”, were designed, synthesized and characterized. In an in vitro anticancer assay, the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines.

Use as RGGT Inhibitors

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Key Observations:

- Core Heterocycle: The pyridine (6-imidazolyl-3-amine) vs. pyrimidine (6-imidazolyl-4-amino) distinction significantly impacts electronic properties and binding affinity. Pyrimidine derivatives often exhibit enhanced π-stacking interactions in biological systems .

- Functional Groups : The dihydrochloride salt in the target compound confers superior solubility compared to the neutral 1-(4-chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one, which may limit its bioavailability .

- Biological Relevance : The patent compound’s urea linkage and pyrimidine core suggest optimized MCT4 inhibitory activity, a target in cancer metabolism . The target compound’s primary amine may facilitate alternative binding modes.

Biological Activity

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride is a heterocyclic compound that exhibits a range of biological activities. Its structural features, including the imidazole and pyridine moieties, contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antibacterial properties, supported by data tables and case studies.

Chemical Structure

The compound can be represented as follows:

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives in antiviral applications. For instance, compounds similar to 6-(1H-Imidazol-1-yl)pyridin-3-amine have shown effectiveness against various viruses.

| Compound | Virus Target | Activity |

|---|---|---|

| Compound A | HSV-1 | Inhibitory effect observed with EC50 values < 10 μM |

| Compound B | VSV | Significant reduction in viral titer (60% at 20 μg/mL) |

| Compound C | Adenovirus | 53.3% reduction in viral replication |

Studies indicate that the imidazole ring facilitates interaction with viral proteins, enhancing the antiviral efficacy of these compounds .

Anticancer Activity

6-(1H-Imidazol-1-yl)pyridin-3-amine has also been investigated for its anticancer properties. The compound has shown promising results in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 5.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 7.8 | Inhibition of kinase activity |

| A549 (lung cancer) | 6.5 | Cell cycle arrest |

The structure-activity relationship studies suggest that modifications to the imidazole and pyridine rings can enhance cytotoxicity and selectivity towards cancer cells .

Antibacterial Activity

The antibacterial properties of 6-(1H-Imidazol-1-yl)pyridin-3-amine have been evaluated against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Case Study 1: Antiviral Evaluation

In a study evaluating the antiviral efficacy against HSV-1, researchers found that derivatives containing the imidazole ring exhibited significant inhibition compared to standard antiviral agents. The most effective derivative showed an EC50 value of less than 5 μM, indicating strong potential for therapeutic use .

Case Study 2: Anticancer Screening

A series of analogs were tested against FaDu cells, where it was observed that modifications to the nitrogen substituents on the imidazole ring resulted in enhanced apoptosis induction. The most potent compound demonstrated an IC50 value of 4 μM, suggesting its potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.